Voriconazole EP impurity D-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H14F3N5O |

|---|---|

Poids moléculaire |

352.33 g/mol |

Nom IUPAC |

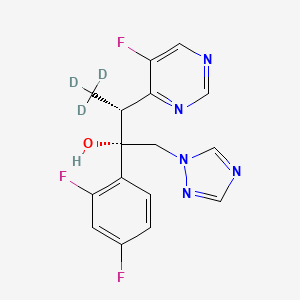

(2S,3R)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1/i1D3 |

Clé InChI |

BCEHBSKCWLPMDN-UXZMLFNGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

SMILES canonique |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Voriconazole EP Impurity D-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Voriconazole (B182144) EP Impurity D-d3, a deuterated analogue of a known voriconazole impurity. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of the antifungal agent voriconazole.

Introduction to Voriconazole and Its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of voriconazole, including Impurity D.

Voriconazole EP Impurity D is the (2S,3R)-diastereomer of voriconazole.[2][3][4] Its chemical name is (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The presence of this and other impurities can arise during the synthesis of the API.[5] Therefore, the synthesis and characterization of these impurities are essential for method development, validation, and routine quality control. Deuterium-labeled internal standards are often utilized in quantitative bioanalytical assays to improve accuracy and precision.[6][7] This guide details the synthesis and characterization of the deuterated analogue, Voriconazole EP Impurity D-d3.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from established synthetic routes for voriconazole and its diastereomers.[2][8][9] The key is the stereoselective formation of the desired (2S,3R) configuration and the introduction of the deuterium (B1214612) label. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a deuterated key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3, followed by a stereoselective Reformatsky-type reaction and subsequent dehalogenation.

Diagram of the Proposed Synthesis Workflow for this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3 (C)

To a solution of 1H-1,2,4-Triazole-d3 (B) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, and a solution of 1-(2,4-difluorophenyl)-2-bromoethan-1-one (A) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the deuterated ketone intermediate (C).

Step 2: Synthesis of Racemic threo-(2S,3R/2R,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (E)

In a flask containing activated zinc dust and a catalytic amount of lead powder in anhydrous tetrahydrofuran (B95107) (THF), a solution of iodine in THF is added slowly. The mixture is stirred, and a solution of the deuterated ketone (C) and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (D) in THF is added. The reaction is stirred at room temperature until completion (monitored by HPLC). The reaction is then quenched with acetic acid and filtered. The filtrate is extracted, and the organic layer is washed, dried, and concentrated to give the crude racemic threo-diol (E).[2]

Step 3: Synthesis of Racemic (2S,3R/2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (F)

The crude chloro-pyrimidine intermediate (E) is dissolved in a suitable solvent like ethanol. Sodium acetate (B1210297) and a palladium on carbon (10% Pd/C) catalyst are added. The mixture is hydrogenated under pressure until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated. The residue is purified to yield the racemic mixture of the desired diastereomer (F).[10]

Step 4: Resolution of Diastereomers to Obtain this compound (H)

The resolution of the racemic mixture (F) can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid.[8][10] For the latter, the racemic mixture is treated with the resolving agent in a suitable solvent mixture (e.g., methanol/acetone), leading to the selective crystallization of one diastereomeric salt. The desired (2S,3R) enantiomer can then be liberated from the salt by treatment with a base.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Formula | C₁₆H₁₁D₃F₃N₅O |

| Molecular Weight | 352.33 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 98% |

| Deuterium Incorporation | ≥ 98% |

Experimental Protocols: Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of the synthesized impurity and for separating it from other related substances.[11][12]

-

Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm or equivalent C18 column.[11]

-

Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid).[11]

-

Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).[11]

-

Gradient Program: A time-gradient program should be optimized to achieve good resolution between this compound and other potential impurities. A typical gradient might be: Time (min)/%B: 0/20, 20/40, 38/60, 40/20, 45/20.[11]

-

Flow Rate: 1.2 mL/min.[11]

-

Column Temperature: 35 °C.[11]

-

Detection: UV at 256 nm.[11]

-

Injection Volume: 20 µL.[11]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide structural information.[13][14][15]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

-

Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).

-

Expected [M+H]⁺: m/z 353.1

-

Fragmentation Analysis (MS/MS): The fragmentation pattern should be analyzed to confirm the structure. Key fragments for voriconazole typically include the loss of the triazole moiety.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure and confirming the position of the deuterium label.[16][17][18][19]

-

¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the voriconazole structure. The absence or significant reduction of the signal corresponding to the methyl group protons adjacent to the pyrimidine (B1678525) ring will confirm the successful deuterium incorporation. Spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹³C NMR: The ¹³C NMR spectrum will display the signals for all carbon atoms in the molecule, further confirming the overall structure.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the three fluorine atoms in the molecule.[16][18]

Diagram of the Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for this compound. The synthesis involves a stereoselective approach to obtain the desired (2S,3R) diastereomer, with deuterium labeling introduced via a deuterated starting material. The characterization workflow, employing HPLC, Mass Spectrometry, and NMR, ensures the unambiguous identification and purity assessment of the final compound. This information is critical for the development of robust analytical methods for quality control in the manufacturing of voriconazole and for use as an internal standard in pharmacokinetic studies.

References

- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole | Semantic Scholar [semanticscholar.org]

- 4. cenmed.com [cenmed.com]

- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. veeprho.com [veeprho.com]

- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 9. Process For Synthesis Of Voriconazole [quickcompany.in]

- 10. US20100292473A1 - Process for preparing (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol - Google Patents [patents.google.com]

- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Voriconazole Concentrations in Serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. 1H and 19F NMR in drug stress testing: the case of voriconazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Structure of Voriconazole EP Impurity D-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Voriconazole (B182144) EP Impurity D and its deuterated analogue, Voriconazole EP Impurity D-d3. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the positive identification and characterization of these compounds, which is critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Voriconazole.

Introduction to Voriconazole and its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious fungal infections.[1][2] As with any pharmaceutical manufacturing process, impurities can arise, and their identification and control are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. Voriconazole EP Impurity D is a known process-related impurity of Voriconazole. It is identified as the (2S,3R)-enantiomer of Voriconazole, also known as epi-Voriconazole.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is crucial for the accurate quantification of impurities in pharmacokinetic and metabolic studies.[5]

Table 1: Chemical Identity of Voriconazole EP Impurity D

| Parameter | Value |

| Systematic Name | (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4] |

| Synonyms | epi-Voriconazole, Voriconazole (2S,3R)-Enantiomer[4] |

| CAS Number | 137234-63-0[3][6] |

| Molecular Formula | C16H14F3N5O[6] |

| Molecular Weight | 349.32 g/mol [6] |

Analytical Approach to Structure Elucidation

The structural elucidation of Voriconazole EP Impurity D and its d3 analogue relies on a combination of chromatographic separation and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is employed for the isolation of the impurity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for definitive structure confirmation.

Caption: Experimental workflow for impurity identification.

Mass Spectrometry Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the impurity, which aids in confirming its identity and, in the case of the d3 analogue, the location of the deuterium (B1214612) labels.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a UHPLC system is recommended.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for accurate mass measurement and product ion scan (MS/MS) for fragmentation analysis.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.

-

Data Interpretation

Voriconazole EP Impurity D: The expected protonated molecule [M+H]⁺ for Voriconazole EP Impurity D is m/z 350.1229, corresponding to the molecular formula C16H15F3N5O⁺.

This compound: The deuterated analogue will exhibit a protonated molecule [M+H]⁺ at m/z 353.1418, indicating the incorporation of three deuterium atoms.

The fragmentation pattern of Voriconazole EP Impurity D is expected to be very similar to that of Voriconazole. Key fragment ions arise from the cleavage of the side chain. Based on published data for Voriconazole, the major fragment ions are observed at m/z 281, 224, and 127. For the d3 analogue, a mass shift of +3 would be expected for fragments containing the deuterated group. Analysis of Voriconazole-d3 has shown that two key fragments are shifted by 3 m/z, suggesting the deuteration is on a stable part of the molecule that is retained in these fragments, most likely one of the methyl groups.

Caption: Key fragmentation pathways for Voriconazole EP Impurity D.

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Voriconazole EP Impurity D | 350.1229 | 281.08, 224.06, 127.04 |

| This compound | 353.1418 | 284.10, 227.08, 127.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: 1D and 2D NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

-

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Experiments:

-

1D NMR: ¹H and ¹³C{¹H} spectra.

-

2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon connectivities.

-

Data Interpretation

The ¹H and ¹³C NMR spectra of Voriconazole EP Impurity D will be very similar to those of Voriconazole, with subtle differences in chemical shifts due to the different stereochemistry at the chiral centers. A key diagnostic signal is the chemical shift of the methyl group protons. In Voriconazole, this appears around δ 1.14 ppm, while in its diastereomer (the RR/SS pair), it is shifted downfield to approximately δ 1.49 ppm. For Voriconazole EP Impurity D (the 2S,3R enantiomer), the methyl proton signal is expected to be in a similar region to that of Voriconazole (the 2R,3S enantiomer).

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~1.1-1.2 | Doublet |

| -CH- | ~3.7-3.8 | Quartet |

| -CH₂- | ~4.6-4.8 | AB quartet |

| Aromatic-H | ~7.0-8.0 | Multiplets |

| Triazole-H | ~7.8, ~8.2 | Singlets |

| Pyrimidine-H | ~8.8, ~9.0 | Doublets |

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~14 |

| -CH- | ~40 |

| -CH₂- | ~56 |

| C-OH | ~78 |

| Aromatic/Heteroaromatic C | ~110-165 |

For This compound , the ¹H NMR spectrum would show a significant reduction or complete disappearance of the signal corresponding to the deuterated methyl group. The ¹³C NMR spectrum would show the corresponding carbon signal as a multiplet with a lower intensity due to coupling with deuterium.

Conclusion

The comprehensive structural elucidation of Voriconazole EP Impurity D and its d3-labeled analogue is achievable through a systematic analytical approach. High-resolution mass spectrometry confirms the elemental composition and provides valuable fragmentation data, while a suite of 1D and 2D NMR experiments allows for the unambiguous assignment of the chemical structure and stereochemistry. The information presented in this guide serves as a valuable resource for researchers and scientists involved in the quality control and development of Voriconazole. The use of a well-characterized d3-labeled internal standard is paramount for the accurate quantification of this impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

- 1. mdpi.com [mdpi.com]

- 2. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Voriconazole Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated impurities of Voriconazole (B182144). Voriconazole is a broad-spectrum triazole antifungal agent.[1] The use of deuterated analogs of active pharmaceutical ingredients (APIs) and their impurities is crucial in drug development, particularly for pharmacokinetic studies and as internal standards in analytical methods. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to aid in understanding the relationships and workflows.

Introduction to Deuterated Voriconazole Impurities

Deuterium-labeled compounds are stable, non-radioactive isotopes of hydrogen-containing molecules where one or more hydrogen atoms are replaced by deuterium (B1214612). This isotopic substitution results in a change in mass, which is readily detectable by mass spectrometry (MS), making deuterated compounds invaluable as internal standards for quantitative analysis. The physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts, with minor differences arising from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Voriconazole can degrade under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, leading to the formation of several impurities.[2] Key impurities include Voriconazole EP Impurity B, C, and D, as well as metabolites like Voriconazole N-oxide and Hydroxyvoriconazole. The deuterated versions of these impurities are essential for accurate quantification in complex biological matrices.

Physical and Chemical Properties

The following tables summarize the available physical and chemical data for Voriconazole and its impurities, including their deuterated analogs where information is available. It is important to note that specific experimental data for many deuterated impurities is not widely published. In such cases, the data for the non-deuterated form is provided as a close approximation.

Table 1: Physical Properties of Voriconazole and Its Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Voriconazole | C₁₆H₁₄F₃N₅O | 349.31[1] | 127 - 130[1] | - | - |

| Voriconazole-d3 | C₁₆H₁₁D₃F₃N₅O | 352.33[3] | - | - | - |

| Voriconazole EP Impurity B | C₁₆H₁₅F₂N₅O | 331.32[4] | - | - | - |

| Voriconazole EP Impurity C | C₆H₇FN₂ | 126.13[5] | - | - | - |

| 4-Ethyl-5-fluoropyrimidine-d3 | C₆H₄D₃FN₂ | 129.15[6] | - | - | - |

| Voriconazole EP Impurity D | C₁₆H₁₄F₃N₅O | 349.31[7] | 128 - 132[8] | 508.6 ± 60.0[8] | 1.42 ± 0.1[8] |

| Voriconazole EP Impurity D-d3 | C₁₆H₁₁D₃F₃N₅O | 352.33 | - | - | - |

| Voriconazole N-oxide | C₁₆H₁₄F₃N₅O₂ | 365.31[9] | >70 (dec.)[8] | - | - |

| Voriconazole N-oxide-d3 | C₁₆H₁₁D₃F₃N₅O₂ | 368.33[6] | - | - | - |

| Hydroxyvoriconazole | C₁₆H₁₄F₃N₅O₂ | 365.31[6] | - | - | - |

Table 2: Solubility of Voriconazole and Its Impurities

| Compound | Solubility |

| Voriconazole | Low aqueous solubility.[1] |

| Voriconazole N-oxide | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate.[8] |

| Voriconazole N-oxide-d3 | Slightly soluble in Ethanol and Methanol (0.1-1 mg/ml).[10] |

| Voriconazole EP Impurity C | Soluble in Methanol and DMSO.[5] |

Experimental Protocols

Synthesis of Voriconazole Impurities

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for separating Voriconazole from its impurities. A typical method involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[2]

-

Workflow for HPLC Analysis of Voriconazole and its Impurities

Caption: Workflow for the analysis of Voriconazole impurities by HPLC.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for the characterization of deuterated compounds due to the mass difference between hydrogen and deuterium.

-

GC-MS Analysis of Voriconazole-d3: A gas chromatography-mass spectrometry (GC-MS) method has been reported for the determination of Voriconazole in serum. The fragmentation pattern of Voriconazole-d3 is similar to that of non-deuterated Voriconazole, with key fragment ions shifted by 3 m/z units due to the three deuterium atoms.[11]

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of Voriconazole and its metabolites in biological samples. Deuterated internal standards, such as Voriconazole-d3, are employed to ensure accuracy and precision.[12]

Caption: General workflow for quantitative analysis using a deuterated internal standard by LC-MS/MS.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. While detailed NMR data for deuterated Voriconazole impurities are scarce, the synthesis and characterization of non-deuterated impurities have been reported with ¹H-NMR and ¹³C-NMR data.[3] For deuterated analogs, the absence of signals corresponding to the deuterated positions in ¹H-NMR and the altered splitting patterns in ¹³C-NMR would confirm the isotopic labeling.

Signaling Pathways and Metabolism

Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9.[13][14] The major metabolite is Voriconazole N-oxide.[14] Other metabolites include hydroxyvoriconazole and dihydroxyvoriconazole.[14] The metabolism of Voriconazole is subject to genetic polymorphism of the CYP2C19 enzyme, which can lead to significant inter-individual variability in drug exposure.

Caption: Simplified metabolic pathway of Voriconazole.

Conclusion

This technical guide provides a summary of the available physical and chemical properties of deuterated Voriconazole impurities. While specific experimental data for many of these deuterated compounds are not extensively published, the information on their non-deuterated counterparts serves as a valuable reference. The analytical methodologies described, particularly mass spectrometry, are fundamental for the use of these compounds as internal standards in quantitative studies. Further research into the specific properties and synthesis of a wider range of deuterated Voriconazole impurities would be beneficial for the pharmaceutical research and development community.

References

- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voriconazole-d3 | C16H14F3N5O | CID 46783259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 伏立康唑杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. allmpus.com [allmpus.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Voriconazole N-Oxide | CAS 618109-05-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. caymanchem.com [caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alentris.org [alentris.org]

- 13. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]

Voriconazole EP Impurity D-d3: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and methodologies presented in a Certificate of Analysis (CoA) for Voriconazole EP Impurity D-d3. This deuterated impurity standard is critical for the accurate quantification of Voriconazole Impurity D in pharmaceutical substances, particularly in pharmacokinetic and metabolic studies where it serves as a stable isotope-labeled internal standard.[1][2][3] A CoA is a crucial document that verifies the identity, quality, and purity of a reference standard, ensuring the reliability of analytical data.[4][5]

Understanding the Certificate of Analysis

A Certificate of Analysis for a pharmaceutical reference standard is a formal document that provides detailed, batch-specific information from quality control testing.[6][7] It confirms that the material conforms to predefined specifications. For this compound, the CoA is essential for its use in validated analytical methods, particularly for assays governed by the European Pharmacopoeia (EP).

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a CoA for this compound. The values presented are illustrative and will vary for each specific batch.

| Test Parameter | Specification | Result | Method Reference |

| Identification | |||

| ¹H NMR | Conforms to structure | Conforms | Internal SOP |

| Mass Spectrum (m/z) | Conforms to [M+H]⁺ for C₁₆H₁₁D₃F₃N₅O | Conforms | Internal SOP |

| Purity & Assay | |||

| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.5% | European Pharmacopoeia 2.2.29[8] |

| Isotopic Purity (Mass Spec) | ≥ 99% Deuterium (B1214612) incorporation | 99.6% | Internal SOP |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | European Pharmacopoeia 2.5.12 |

| Residual Solvents | Meets EP <5.4> requirements | Conforms | European Pharmacopoeia 2.4.24 |

| Assay (qNMR) | 95.0% - 105.0% | 99.8% | Internal SOP |

Experimental Protocols

Detailed methodologies are fundamental to the interpretation of a Certificate of Analysis. The following are outlines of the key experimental protocols referenced.

High-Performance Liquid Chromatography (HPLC) for Purity

This method is adapted from the European Pharmacopoeia monograph for Voriconazole to determine the chromatographic purity of the impurity standard.[8]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase, such as silica (B1680970) gel for chiral chromatography (e.g., 5 µm, 4.6 mm x 250 mm).[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) solution (e.g., 0.77 g/L adjusted to pH 5.0 with glacial acetic acid) in a ratio of approximately 18:82 (v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV spectrophotometer at 256 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Procedure: A solution of the this compound is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any other detected peaks.

Mass Spectrometry for Identification and Isotopic Purity

Mass spectrometry confirms the molecular weight of the deuterated compound and assesses the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. The molecular formula for the deuterated impurity is C₁₆H₁₁D₃F₃N₅O.[2] The isotopic distribution is analyzed to confirm the high enrichment of the d3 isotopologue.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the impurity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared against the expected structure of Voriconazole Impurity D, accounting for the deuterium labeling.

Logical Workflow of Analysis

The following diagram illustrates the logical workflow from the receipt of a sample batch to the final issuance of the Certificate of Analysis.

Caption: Workflow for Certificate of Analysis Generation.

This guide serves as a foundational resource for understanding the critical information and processes behind a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.[9][10]

References

- 1. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmtech.com [pharmtech.com]

- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Certificate of Analysis Guide for Pharmaceutical Excipients [pharmaspecialists.com]

- 8. Voriconazole [drugfuture.com]

- 9. Voriconazole EP Impurity D | CAS No- 137234-63-0 | Simson Pharma Limited [simsonpharma.com]

- 10. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Technical Guide: Voriconazole EP Impurity D and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Voriconazole (B182144) EP Impurity D and its deuterated analog, Voriconazole-d3. It includes key identification information, quantitative data, detailed experimental protocols, and a visualization of the metabolic pathway of Voriconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Voriconazole.

Compound Identification and Properties

Voriconazole EP Impurity D is a known impurity of the antifungal drug Voriconazole. Its deuterated analog, Voriconazole-d3, is a useful tool in analytical and pharmacokinetic studies as an internal standard.

| Parameter | Voriconazole EP Impurity D | Voriconazole-d3 |

| Synonyms | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, epi-Voriconazole, Voriconazole USP Related Compound B | (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-4,4,4-d3-2-ol |

| CAS Number | 137234-63-0[1] | 1217661-14-7[2][3] |

| Molecular Formula | C₁₆H₁₄F₃N₅O[1] | C₁₆H₁₁D₃F₃N₅O[3][4] |

| Molecular Weight | 349.31 g/mol [1] | 352.3 g/mol [4] |

| Appearance | Off-White Powder | Not specified, likely a solid |

| Melting Point | 128-132°C[] | Not available |

| Storage | 2-8°C[1] | 2-8°C[4] |

Quantitative Data

Quantitative data for these compounds are typically provided in a Certificate of Analysis (CoA) from the supplier. While a specific CoA for Voriconazole EP Impurity D was not publicly available, a sample CoA for Voriconazole-d3 provides the following information. Commercial suppliers of Voriconazole EP Impurity D state that a comprehensive CoA is available upon request, which includes detailed characterization data such as 1H NMR, 13C NMR, IR, MASS, and HPLC purity[6].

Table 2.1: Sample Quantitative Data for Voriconazole-d3 [4]

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol | Conforms |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Chromatographic Purity (by HPLC) | ≥98% | >90% |

| Deuterated Forms (d₁-d₃) | Not specified in this CoA | ≥99% (from another source[7]) |

Table 2.2: GC-MS Ion Fragmentation Data [8]

| Compound | Target Ion (m/z) | Qualifying Ions (m/z) |

| Voriconazole | 339 | 263, 225, 141 |

| Voriconazole-d3 | 342 | 266, 225, 141 |

Experimental Protocols

Synthesis of Voriconazole Impurities

The synthesis of Voriconazole impurities, including isomers, can be achieved through various organic synthesis routes. A general procedure for the preparation of related impurities involves the following key steps[9]:

-

Friedel–Crafts Acylation: Acylation of mono- and difluorobenzene derivatives to form a key ketone intermediate.

-

Introduction of the Triazole Moiety: Reaction of the ketone with a triazole-containing reagent.

-

Condensation Reaction: A Reformatsky-type reaction involving the condensation of the triazole intermediate with a pyrimidine (B1678525) derivative in the presence of zinc and a catalyst like iodine to form the carbon skeleton of Voriconazole impurities.

-

Purification: The final product is purified using techniques like column chromatography and recrystallization.

Analytical Method for Quantification by HPLC

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the determination of Voriconazole and its impurities, including Impurity D[10][11][12].

-

Chromatographic Conditions:

-

Column: Inertsil ODS 3V, 150 × 4.6 mm, 5 μm[11] or HALO C18 (100 × 2.1 mm, 2.7 µm)[10].

-

Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 2.5)[11] or 20 mM ammonium (B1175870) formate (B1220265) (pH 4.5)[10].

-

Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol[10][11].

-

Gradient Program: A gradient elution is typically used to achieve optimal separation of all impurities[10][11]. An example gradient could be: Time/%B: 0/10, 1/20, 1.5/40, 4/50, 5/70, 5.5/10, 7/10[10].

-

-

Validation Parameters:

-

The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness[11].

-

Metabolic Pathway of Voriconazole

Voriconazole is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathway is N-oxidation, catalyzed predominantly by CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9, leading to the formation of the inactive metabolite, Voriconazole N-oxide[13][14]. Other minor metabolic routes include hydroxylation of the methyl group and the fluoropyrimidine ring[15]. The genetic polymorphism of CYP2C19 can significantly impact the metabolism and plasma concentrations of Voriconazole[14].

Caption: Metabolic pathway of Voriconazole.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Voriconazole drug substance or product.

Caption: Workflow for Voriconazole impurity analysis.

References

- 1. Voriconazole impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 2. Voriconazole-d3 | CAS 1217661-14-7 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 6. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

The Genesis of a Stereochemical Challenge: Unraveling the Origin and Formation of Voriconazole Impurity D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Voriconazole (B182144), a critical triazole antifungal agent, boasts a complex stereochemistry that is fundamental to its therapeutic efficacy. The clinically active form is the (2R, 3S)-enantiomer. However, during its synthesis, the formation of stereoisomeric impurities is a significant challenge, with Voriconazole Impurity D, the (2S, 3R)-enantiomer, being of particular importance. This technical guide provides a comprehensive exploration of the origin and formation of Voriconazole Impurity D, offering insights into the mechanistic underpinnings of its creation and strategies for its control.

The Inherent Consequence of Racemic Synthesis

The primary origin of Voriconazole Impurity D lies in the non-stereoselective or partially stereoselective nature of the key carbon-carbon bond-forming reaction in common industrial syntheses. The most prevalent approach involves a Reformatsky-type reaction between the ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, and a substituted pyrimidine (B1678525) derivative. This reaction establishes the two contiguous chiral centers of the Voriconazole core.

Due to the planar nature of the ketone carbonyl group and the incoming nucleophile, the attack can occur from either face, leading to the formation of all four possible stereoisomers. These are generated as two pairs of enantiomers (diastereomeric pairs): the desired (2R, 3S)/(2S, 3R) pair (which includes Voriconazole and Impurity D) and the undesired (2R, 3R)/(2S, 3S) pair.

The diastereoselectivity of the Reformatsky reaction, however, favors the formation of the therapeutically relevant (2R, 3S)/(2S, 3R) pair. This selectivity can be explained by the Zimmerman-Traxler model for aldol-type reactions.

Mechanistic Insights: The Zimmerman-Traxler Model

The Zimmerman-Traxler model postulates a six-membered, chair-like transition state for the Reformatsky reaction. In this model, the zinc enolate of the pyrimidine derivative and the ketone coordinate to the zinc atom. The stereochemical outcome is determined by the relative energies of the possible transition state conformations.

The preferred transition state is the one that minimizes steric interactions. In the case of Voriconazole synthesis, the transition state leading to the (2R, 3S) and (2S, 3R) diastereomers is sterically less hindered than the one leading to the (2R, 3R) and (2S, 3S) diastereomers. This is because the bulky difluorophenyl group on the ketone and the pyrimidine group on the enolate can adopt pseudo-equatorial positions in the chair-like transition state, reducing steric strain.

Following the formation of the diastereomeric mixture, the desired (2R, 3S)/(2S, 3R) pair is typically separated from the undesired (2R, 3R)/(2S, 3S) pair by crystallization. The final and crucial step is the resolution of the racemic (2R, 3S)/(2S, 3R) mixture to isolate the active pharmaceutical ingredient, (2R, 3S)-Voriconazole, leaving behind Impurity D.

Quantitative Data on Diastereoselectivity

The ratio of the diastereomeric pairs formed in the Reformatsky-type reaction is a critical parameter influencing the overall yield of the desired enantiomer. While this ratio is influenced by various reaction parameters, a general distribution has been reported in the literature.

| Parameter | Value | Reference |

| Diastereomeric Ratio | ||

| (2R,3S)/(2S,3R) : (2R,3R)/(2S,3S) | ~ 9:1 | [1] |

| Factors Influencing Diastereoselectivity | ||

| Temperature | Lower temperatures generally favor higher diastereoselectivity. | [2] |

| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereomeric ratio. Aprotic solvents like THF are commonly used. | [3] |

| Metal Salt | The nature of the metal salt used to form the organozinc reagent can impact selectivity. | [3] |

Experimental Protocols

Racemic Synthesis of Voriconazole Intermediate via Reformatsky-type Reaction

Materials:

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine

-

Activated Zinc powder

-

Lead powder (catalytic amount)

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Acetic acid

-

10% Palladium on carbon (Pd/C)

-

Sodium acetate (B1210297)

Procedure:

-

A suspension of activated zinc dust and a catalytic amount of lead powder is prepared in anhydrous THF.

-

A solution of iodine in THF is added to the suspension to activate the zinc.

-

A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is then added to the activated zinc suspension.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-30 °C) for a specified period to allow for the formation of the diastereomeric mixture of 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.[4]

-

Upon completion, the reaction is quenched with acetic acid.

-

The crude product containing the mixture of diastereomers is isolated.

-

The chloro group on the pyrimidine ring is removed by catalytic hydrogenation using 10% Pd/C and sodium acetate in ethanol to yield the racemic mixture of (2R,3S)/(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and the (2R,3R)/(2S,3S) diastereomers.[4]

-

The desired (2R,3S)/(2S,3R) racemic mixture is typically purified and separated from the undesired diastereomers by crystallization.

Resolution of (2R,3S)/(2S,3R)-Voriconazole Racemate

Materials:

-

Racemic (2R,3S)/(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

-

R-(-)-10-camphorsulfonic acid

-

Acetone

-

Aqueous sodium bicarbonate solution

Procedure:

-

The racemic mixture of (2R,3S)/(2S,3R)-Voriconazole is dissolved in a suitable solvent system, such as a mixture of methanol and acetone.[5]

-

A solution of R-(-)-10-camphorsulfonic acid in the same solvent system is added.

-

The mixture is stirred, allowing for the selective crystallization of the diastereomeric salt of (2R,3S)-Voriconazole with R-(-)-10-camphorsulfonic acid. The salt of the (2S,3R)-enantiomer (Impurity D) remains in the mother liquor.[5]

-

The precipitated diastereomeric salt is collected by filtration.

-

The purified salt is then treated with a base, such as aqueous sodium bicarbonate solution, to neutralize the camphorsulfonic acid and liberate the free base of (2R,3S)-Voriconazole.

-

The product is extracted with an organic solvent like dichloromethane and purified by crystallization to yield the final active pharmaceutical ingredient.

Potential for Epimerization and Racemization

While the primary source of Impurity D is the non-stereoselective synthesis, the potential for epimerization at either of the chiral centers under certain conditions should be considered. Although Voriconazole is generally stable under neutral and acidic conditions, exposure to strong basic conditions could potentially lead to epimerization, particularly at the carbon atom bearing the hydroxyl group (C2). However, detailed studies specifically on the epimerization of Voriconazole under typical synthetic and workup conditions are not extensively reported.

Interestingly, processes have been developed to racemize the undesired (2S, 3R)-enantiomer (Impurity D) back to the (2R, 3S)/(2S, 3R) racemic mixture. This is typically achieved by treating the isolated Impurity D with a base, which can then be reintroduced into the resolution step, thereby improving the overall process efficiency.

Conclusion

The formation of Voriconazole Impurity D is an intrinsic feature of the widely employed racemic synthesis of Voriconazole. Its origin is directly linked to the stereochemical outcome of the key Reformatsky-type reaction, which, while diastereoselective, is not enantioselective. A thorough understanding of the reaction mechanism, guided by models such as the Zimmerman-Traxler transition state, is crucial for controlling the formation of this and other stereoisomeric impurities. While enantioselective syntheses offer a more direct route to the desired (2R, 3S)-enantiomer, the racemic approach followed by efficient resolution remains a commercially viable strategy. The potential for recycling the undesired enantiomer further enhances the sustainability of this synthetic pathway. For researchers and drug development professionals, a deep appreciation of these stereochemical nuances is paramount for ensuring the quality, purity, and ultimately, the safety and efficacy of Voriconazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2011110198A1 - A process for making voriconazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Pharmacopeial Standards for Voriconazole Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in the antifungal agent Voriconazole (B182144), as outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of Voriconazole.

Introduction to Voriconazole and its Impurities

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat serious and invasive fungal infections.[1] Its chemical name is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The manufacturing process and degradation of Voriconazole can lead to the formation of various impurities that must be carefully controlled to ensure the safety and efficacy of the drug product. Pharmacopeias such as the USP and Ph. Eur. establish stringent limits and analytical procedures for the control of these impurities.

Pharmacopeial Impurity Limits

The United States Pharmacopeia and the European Pharmacopoeia specify limits for several known and unknown impurities in Voriconazole. These limits are summarized in the tables below for easy comparison. It is important to note that the British Pharmacopoeia (BP) generally harmonizes with the European Pharmacopoeia.

European Pharmacopoeia (Ph. Eur.) Impurity Limits

The Ph. Eur. monograph for Voriconazole specifies limits for five named impurities (A, B, C, D, and E), any unspecified impurity, and the total of all impurities.

| Impurity Name | Acceptance Criteria (NMT %) |

| Impurity A | 0.15 |

| Impurity B | 0.15 |

| Impurity C | 0.15 |

| Impurity D | 0.2[2] |

| Impurity E | 0.10[2] |

| Any Unspecified Impurity | 0.10 |

| Sum of all Impurities | 0.5[3] |

NMT: Not More Than

United States Pharmacopeia (USP) Impurity Limits

The USP monograph for Voriconazole lists several related compounds and specifies their acceptance criteria.

| Impurity Name | Acceptance Criteria (NMT %) |

| Voriconazole Related Compound B | 0.2 |

| Voriconazole Related Compound C | 0.2 |

| Voriconazole Related Compound D | 0.1 |

| Any Unspecified Impurity | 0.10 |

| Total Impurities | 1.0 |

NMT: Not More Than

Chemical Structures of Specified Impurities

A clear understanding of the chemical structures of specified impurities is crucial for their identification and characterization.

| Impurity Name (Ph. Eur.) | Corresponding Name (USP) | Chemical Name | Molecular Formula |

| Impurity A | Voriconazole Related Compound A | (2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[4][5] | C₁₆H₁₄F₃N₅O |

| Impurity B | Voriconazole Related Compound D | (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[6][7] | C₁₆H₁₅F₂N₅O |

| Impurity C | Voriconazole Related Compound C | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone[6] | C₁₀H₇F₂N₃O |

| Impurity D | Voriconazole Related Compound B | (2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[8][9] | C₁₆H₁₄F₃N₅O |

| Impurity E | Voriconazole Related Compound F | [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid[10][11] | C₁₀H₁₆O₄S |

Experimental Protocols

Detailed analytical procedures are prescribed by the pharmacopeias for the identification and quantification of Voriconazole impurities.

European Pharmacopoeia (Ph. Eur.) Methods

This method is used for the quantification of impurities A, B, and C.

-

Chromatographic System:

-

Column: A stainless steel column 150 mm x 3.9 mm, packed with octadecylsilyl silica (B1680970) gel for chromatography (4 µm).

-

Mobile Phase: A mixture of 15 volumes of acetonitrile (B52724), 30 volumes of methanol (B129727), and 55 volumes of a buffer solution (1.9 g/L of ammonium (B1175870) formate (B1220265) in water, adjusted to pH 4.0 with formic acid).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 256 nm.

-

Injection Volume: 20 µL.

-

-

System Suitability:

-

The resolution between the peaks due to impurity A and impurity C in the chromatogram of the reference solution should be at least 1.8.[3]

-

-

Procedure:

-

Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.

-

Reference Solution (for calculation): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

-

Inject the Test Solution and the Reference Solution.

-

Calculate the percentage of each impurity. Correction factors are applied for Impurity A (0.7), Impurity B (2.1), and Impurity C (0.7).

-

This method is used to control the enantiomeric impurity (Impurity D).

-

Chromatographic System:

-

Column: A stainless steel column 250 mm x 4.6 mm, packed with silica gel for chiral chromatography (5 µm).[2]

-

Mobile Phase: A mixture of 18 volumes of acetonitrile and 82 volumes of a 0.77 g/L solution of ammonium acetate, adjusted to pH 5.0 with glacial acetic acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV spectrophotometer at 256 nm.[2]

-

Injection Volume: 20 µL.

-

-

System Suitability:

-

The resolution between the peaks due to voriconazole and impurity D in the chromatogram of the reference solution containing both substances should be at least 4.0.[2]

-

-

Procedure:

-

Test Solution: Dissolve 25.0 mg of the substance to be examined in 2 mL of acetonitrile and dilute to 50.0 mL with the mobile phase.

-

Reference Solution: Dilute 1.0 mL of a solution of Voriconazole Impurity D CRS (0.1 mg/mL in a mixture of 4 volumes of acetonitrile and 96 volumes of mobile phase) to 100.0 mL with the mobile phase.

-

Inject the Test Solution and the Reference Solution.

-

Calculate the percentage of Impurity D.

-

This method uses ion chromatography to determine the level of Impurity E.

-

Chromatographic System:

-

Column: A suitable anion-exchange column.

-

Mobile Phase: A mixture of 500 volumes of methanol and 1500 volumes of water, with the addition of 0.175 mL of a 470 g/L solution of sodium hydroxide.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: Conductivity detector.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Test Solution: Dissolve 50.0 mg of the substance to be examined in 5.0 mL of methanol and dilute to 10.0 mL with the mobile phase.

-

Reference Solution: A 2.5 µg/mL solution of Voriconazole Impurity E CRS in the mobile phase.

-

Inject the Test Solution and the Reference Solution.

-

Calculate the percentage of Impurity E.

-

United States Pharmacopeia (USP) Methods

This liquid chromatography method is used to determine the levels of related compounds B, C, and D.

-

Chromatographic System:

-

Column: A 3.9 mm x 15 cm column containing 4-µm packing L1.

-

Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (1.9 g/L of ammonium formate in water, adjusted to pH 4.0 with formic acid) in the ratio of 15:30:55.[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV spectrophotometer at 256 nm.

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Sample Solution: 0.5 mg/mL of Voriconazole in Mobile phase.

-

Standard Solution: A solution containing known concentrations of USP Voriconazole RS and the relevant USP Voriconazole Related Compound RS in the Mobile phase.

-

Inject the Sample Solution and the Standard Solution.

-

Calculate the percentage of each related compound.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the pharmacopeial analysis of Voriconazole impurities.

References

- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hexonsynth.com [hexonsynth.com]

- 3. Voriconazole [drugfuture.com]

- 4. Voriconazole USP Related Compound A | CAS No- 182230-43-9 | NA [chemicea.com]

- 5. allmpus.com [allmpus.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Voriconazole impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 8. veeprho.com [veeprho.com]

- 9. agnitio.co.in [agnitio.co.in]

- 10. Voriconazole EP Impurity E | 5872-08-2 [chemicea.com]

- 11. agnitio.co.in [agnitio.co.in]

An In-depth Technical Guide to the Isotopic Labeling of Voriconazole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the antifungal agent voriconazole (B182144) and its primary metabolites. This document is intended for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed methodologies, quantitative data, and visual representations of key processes.

Introduction to Voriconazole and its Metabolism

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1] Its efficacy is, however, complicated by highly variable pharmacokinetics, making therapeutic drug monitoring essential. Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[2] The major metabolic pathways include N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[2] The main circulating metabolite is the inactive voriconazole N-oxide.[2] Other significant metabolites include hydroxyvoriconazole and dihydroxy-voriconazole.[3] Given the complexity of its metabolism, isotopically labeled voriconazole serves as an indispensable tool for quantitative analysis in biological matrices, enabling precise pharmacokinetic and metabolic studies.

Quantitative Data on Voriconazole Metabolism

The following tables summarize key quantitative data related to the metabolism of voriconazole, compiled from in vitro studies using human liver microsomes and recombinant CYP enzymes.

Table 1: Michaelis-Menten Kinetics of Voriconazole N-Oxide Formation

| Enzyme System | Km (μM) | Vmax (pmol/min/pmol CYP) |

| Human Liver Microsomes | 3.8 - 9.7 | 10.9 - 25.7 (pmol/min/mg protein) |

| rhCYP2C19 | 2.9 - 4.5 | 1.8 - 2.5 |

| rhCYP3A4 | 16.4 - 26.8 | 0.4 - 0.6 |

| rhCYP2C9 | 10.8 - 18.2 | 0.1 - 0.2 |

Data compiled from studies on human recombinant CYP enzymes and liver microsomes.

Table 2: Contribution of Individual CYP Enzymes to Voriconazole N-Oxidation

| Enzyme | Contribution (%) |

| CYP2C19 | 63.1 |

| CYP3A4 | 29.5 |

| CYP2C9 | 13.4 |

Determined by specific CYP inhibition in human liver microsomes and intersystem extrapolation factors.[4]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of isotopically labeled voriconazole and its subsequent analysis.

Proposed Synthesis of Isotopically Labeled Voriconazole

3.1.1. Synthesis of Deuterated ([²H₃]) Voriconazole

This proposed synthesis involves the use of a deuterated Grignard reagent.

Materials:

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Magnesium turnings

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Preparation of Deuterated Grignard Reagent (CD₃MgI):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of deuterated methyl iodide (CD₃I) in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere.

-

The reaction is initiated by gentle heating. Once started, the reaction should be maintained at a gentle reflux by the rate of addition of the CD₃I solution.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Grignard Reaction with Ketone Precursor:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromoethyl)-5-fluoropyrimidine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared deuterated Grignard reagent (CD₃MgI) to the ketone solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield deuterated ([²H₃]) voriconazole.

-

3.1.2. Synthesis of Carbon-13 ([¹³C]) Labeled Voriconazole

This synthesis is analogous to the deuterated version, substituting with a ¹³C-labeled methylating agent.

Materials:

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

4-(1-bromoethyl)-5-fluoropyrimidine

-

Magnesium turnings

-

Carbon-13 labeled methyl iodide ([¹³C]H₃I)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

The procedure is identical to the one described for the synthesis of deuterated voriconazole, with the substitution of [¹³C]H₃I for CD₃I in the preparation of the Grignard reagent.

Analysis of Voriconazole and its Metabolites by LC-MS/MS

This protocol describes a typical method for the quantitative analysis of voriconazole and its major metabolite, voriconazole N-oxide, in human plasma using an isotopically labeled internal standard.

Materials and Reagents:

-

Voriconazole and Voriconazole N-oxide analytical standards

-

Isotopically labeled voriconazole (e.g., [²H₃]-voriconazole or [¹³C, ²H₃]-voriconazole) as an internal standard (IS)

-

Human plasma (blank)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, LC-MS grade

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 analytical column (e.g., 2.7 µm, 3.0 x 50 mm)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., at a concentration of 0.5 µg/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 15,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Vortex and centrifuge again at 15,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.7 µm, 3.0 x 50 mm

-

Mobile Phase A: 0.1% formic acid in 10 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 1-5 µL

-

Gradient: A suitable gradient to separate voriconazole and its metabolites.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Voriconazole: m/z 350.1 → 281.1

-

Voriconazole N-oxide: m/z 366.1 → 224.1

-

[²H₃]-Voriconazole (IS): m/z 353.1 → 284.1

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

-

Determine the concentration of voriconazole and its metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the isotopic labeling and analysis of voriconazole.

Caption: Metabolic pathway of voriconazole.

Caption: Experimental workflow for synthesis and analysis.

Caption: Logical relationship of isotopic labeling in drug analysis.

Conclusion

The use of isotopically labeled voriconazole is crucial for the accurate quantification of the drug and its metabolites in biological systems. This guide has provided a comprehensive overview of the metabolism of voriconazole, presented key quantitative data, and offered detailed experimental protocols for the synthesis and analysis of labeled compounds. The provided diagrams visually summarize the metabolic pathways and experimental workflows, serving as a valuable resource for researchers in the field of drug development and analysis. While a specific, published protocol for the synthesis of labeled voriconazole remains elusive, the proposed method based on established organometallic chemistry provides a strong foundation for its preparation. The continued use and development of these isotopic tools will be vital for optimizing voriconazole therapy and ensuring patient safety.

References

Methodological & Application

Application Note: Quantitative Analysis of Voriconazole in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voriconazole (B182144) is a broad-spectrum triazole antifungal agent used in the treatment of serious invasive fungal infections. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of voriconazole is crucial to optimize efficacy and minimize toxicity.[1][2] This application note provides a detailed protocol for the quantitative analysis of voriconazole in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as D3-voriconazole or ¹³C₂-²H₃-voriconazole, is the preferred method for eliminating matrix effects and ensuring accurate quantification.[2]

Experimental Protocols

This protocol is a composite of validated methods for the determination of voriconazole in human plasma.

1. Materials and Reagents

-

Voriconazole reference standard

-

Voriconazole-d3 (B562635) (deuterated internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium (B1175870) acetate (B1210297) (analytical grade)

-

Ultrapure water

-

Blank human plasma

2. Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare stock solutions of voriconazole and voriconazole-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the voriconazole stock solution with a 50:50 mixture of acetonitrile and ultrapure water to create calibration curve standards.[3]

-

Internal Standard Working Solution: Dilute the voriconazole-d3 stock solution in acetonitrile to a final concentration of 0.5 µg/mL.[4]

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.05 to 10.0 µg/mL and QC samples at low, medium, and high concentrations (e.g., 0.15, 2.0, and 6.4 µg/mL).[5][6]

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (0.5 µg/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[5]

-

Reconstitute the dried extract in 100 µL of the mobile phase.[5]

-

Vortex briefly and centrifuge at 15,000 x g for 5 minutes.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 column (e.g., 2.7 µm, 3.0 x 50 mm).[6]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in 10 mM ammonium acetate. A common mobile phase composition is a 50:50 (v/v) mixture.[5]

-

Flow Rate: 0.5 mL/min.[5]

-

Injection Volume: 1.0 µL.[5]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The following MRM transitions are typically monitored:

-

Voriconazole-d3 (Internal Standard): 353.0 → 284.0 and 353.0 → 127.0[1]

Data Presentation

The quantitative performance of the method is summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.05 - 10.0 µg/mL[5][6] |

| Correlation Coefficient (r²) | >0.998[6][7] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[5][6] |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | <15% | <15% | 80-120% | 80-120% |

| Low | 0.15 | <15% | <15% | 85-115% | 85-115% |

| Medium | 2.0 | <15% | <15% | 85-115% | 85-115% |

| High | 6.4 | <15% | <15% | 85-115% | 85-115% |

Data compiled from representative validation studies.[5][6][7]

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Voriconazole | Low | ~86% |

| Voriconazole | Medium | ~87% |

| Voriconazole | High | ~85% |

| Voriconazole-d3 | - | ~85% |

Data adapted from a representative study.[5]

Visualizations

Experimental Workflow Diagram

References

- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. shimadzu.com [shimadzu.com]

- 3. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 4. scispace.com [scispace.com]

- 5. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Voriconazole EP Impurity D using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Voriconazole EP impurity D in bulk drug substances or formulated products. To ensure the highest level of accuracy and precision, a deuterated internal standard, Voriconazole-d3, is employed. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for routine quality control testing and impurity profiling in the pharmaceutical industry.

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of serious fungal infections.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) lists several impurities of Voriconazole, including Impurity D, which is a diastereomer of Voriconazole.[3][4][5] Rigorous analytical methods are required to monitor and control the levels of such impurities within acceptable limits. This application note presents a validated LC-MS/MS method for the reliable quantification of Voriconazole EP Impurity D. The use of a stable isotope-labeled internal standard, Voriconazole-d3, compensates for potential matrix effects and variations in instrument response, leading to enhanced accuracy and robustness.[6][7]

Experimental Protocols

Materials and Reagents

-

Voriconazole and Voriconazole EP Impurity D reference standards were sourced from a reputable supplier (e.g., Sigma-Aldrich, Cleanchem).[3]

-

Voriconazole-d3 was used as the internal standard (IS).

-

Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (analytical grade), and Ammonium acetate (B1210297) (analytical grade) were purchased from a commercial supplier.[1]

-

Ultrapure water was generated in-house.

Standard and Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve approximately 10 mg of Voriconazole and Voriconazole EP Impurity D in 10 mL of methanol to prepare individual stock solutions.

-

Prepare a 1 mg/mL stock solution of Voriconazole-d3 in methanol.

Working Standard Solutions:

-

Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of acetonitrile and water.

-